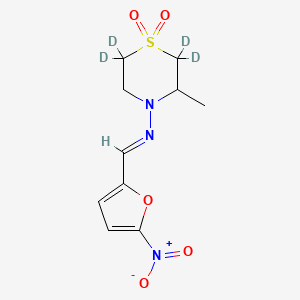
Nifurtimox-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nifurtimox-d4 is a deuterated form of nifurtimox, an antiprotozoal agent primarily used in the treatment of Chagas disease and sleeping sickness. The compound is a nitrofuran derivative and is known for its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease . This compound is often used as an internal standard in analytical chemistry for the quantification of nifurtimox by gas chromatography or liquid chromatography-mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nifurtimox-d4 involves the incorporation of deuterium atoms into the nifurtimox molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nifurtimox-d4 undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidative metabolites.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
Nifurtimox-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods for the quantification of nifurtimox.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in treating neuroblastoma and other parasitic infections.
Industry: Employed in the development of new drug formulations and delivery systems
Mécanisme D'action
The mechanism of action of nifurtimox-d4 is similar to that of nifurtimox. It involves the reduction of the nitro group to form reactive nitro-anion radicals. These radicals generate reactive oxygen species, which cause oxidative stress and damage to the DNA and proteins of the parasite. The primary molecular targets include nucleic acids and various enzymes involved in the parasite’s metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benznidazole: Another nitrofuran derivative used in the treatment of Chagas disease.
Metronidazole: An antibacterial and antiprotozoal agent with a similar mechanism of action.
Tinidazole: Used to treat various protozoal infections and has a similar chemical structure.
Uniqueness
Nifurtimox-d4 is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in pharmacokinetic studies and drug development research .
Propriétés
Formule moléculaire |
C10H13N3O5S |
|---|---|
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
(E)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+/i5D2,7D2 |
Clé InChI |
ARFHIAQFJWUCFH-XOPPVUJMSA-N |
SMILES isomérique |
[2H]C1(CN(C(C(S1(=O)=O)([2H])[2H])C)/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H] |
SMILES canonique |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


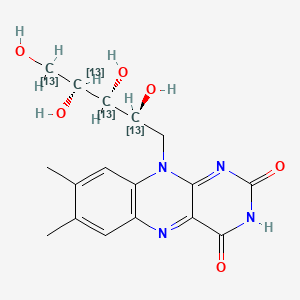
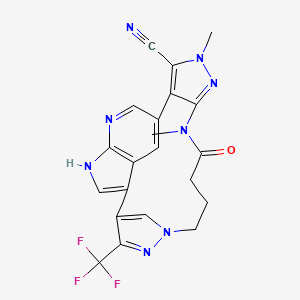
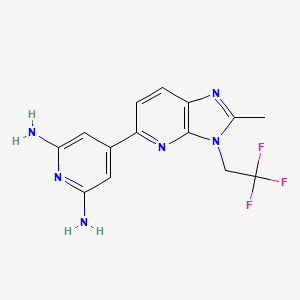
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
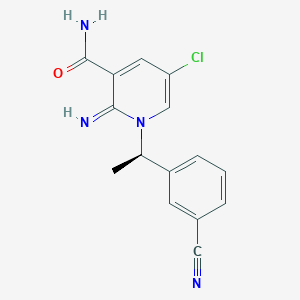
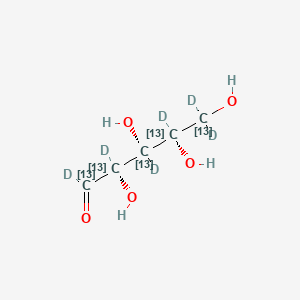
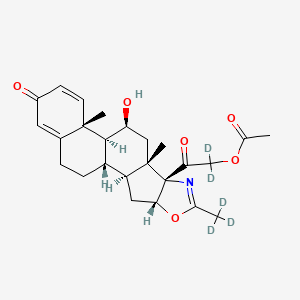
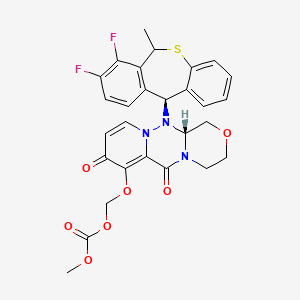
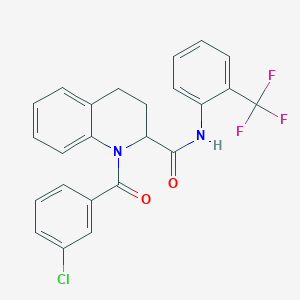
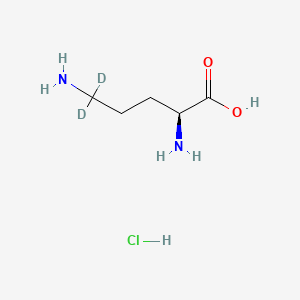
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
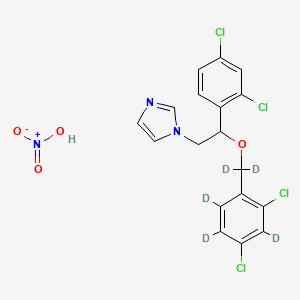
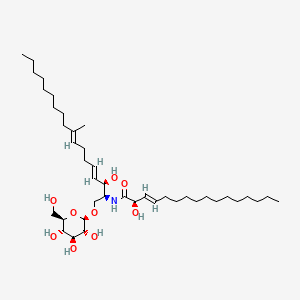
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
